molecular formula C10H14O4S B8396781 3-Phenoxy-1-propanol methanesulphonate

3-Phenoxy-1-propanol methanesulphonate

Cat. No. B8396781
M. Wt: 230.28 g/mol
InChI Key: RPRHPCTXZAZXGB-UHFFFAOYSA-N
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Patent
US04937268

Procedure details

Sodium (2.80 g) was dissolved in 1,2-ethanediol (22.00 g) at ca 100° under nitrogen and 3-phenoxy-1-propanol methanesulphonate (25.5 g) in 1,2-dimethoxyethane (50 ml) was added dropwise at 100° under nitrogen. The mixture was stirred at 150° for 2 h and then carefully diluted with water (150 ml) and extracted with diethyl ether (2×150 ml). The combined organic extracts were washed with water (2×150 ml), dried and evaporated in vacuo to give the title compound (21.45 g) as an oil. T.l.c. System B (1:1) Rf 0.13.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].CS([O:6][CH2:7][CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=O)=O.[CH2:17](O)[CH2:18][OH:19]>COCCOC.O>[O:10]([CH2:9][CH2:8][CH2:7][O:6][CH2:17][CH2:18][OH:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
22 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
CS(=O)(=O)OCCCOC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×150 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×150 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 21.45 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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